

Application Notes and Protocols for Studying Cardiovascular Function with Pico145

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Compound of Interest

Compound Name: Pico145

Cat. No.: B8069070

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Introduction

Pico145 is a potent and highly selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2] These non-selective cation channels are implicated in the pathophysiology of various cardiovascular diseases, including cardiac hypertrophy and vascular remodeling.[2][3] **Pico145** offers a valuable pharmacological tool for investigating the role of TRPC1/4/5 channels in cardiovascular function and for exploring their potential as therapeutic targets.[4] These application notes provide detailed protocols for utilizing **Pico145** in key in vitro and in vivo cardiovascular research models.

Mechanism of Action

Pico145 exerts its inhibitory effects by blocking Ca^{2+} and Na^{+} influx through TRPC1/4/5 channels.[5] These channels are key components of cellular signaling pathways initiated by G-protein coupled receptors (GPCRs) and phospholipase C (PLC).[1][6] By inhibiting TRPC1/4/5, **Pico145** can modulate downstream signaling cascades, such as the calcineurin-nuclear factor of activated T cells (NFAT) pathway, which is critically involved in the development of cardiac hypertrophy.[3][6]

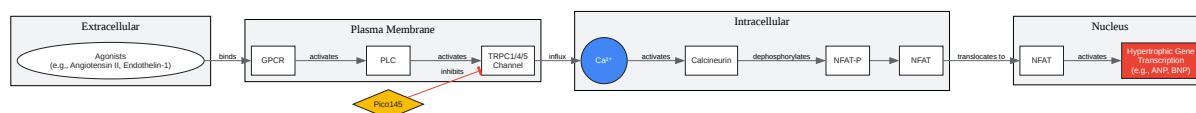
Data Presentation

Pico145 Inhibitory Potency (IC50)

TRPC Channel Subtype	Activation Method	IC50 Value	Reference
TRPC4 (homomeric)	(-)-Englerin A	349 pM	[3]
TRPC5 (homomeric)	(-)-Englerin A	1.3 nM	[3]
TRPC4-TRPC1 (heteromeric)	(-)-Englerin A	33 pM	[3]
TRPC5-TRPC1 (heteromeric)	(-)-Englerin A	199 pM	[3]
Endogenous TRPC1:C4 (A498 cells)	(-)-Englerin A	49 pM	[3]
TRPC4-TRPC1	Sphingosine-1-phosphate (S1P)	11 pM	[7]

Signaling Pathways

TRPC1/4/5 Signaling in Cardiomyocytes



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Caption: **Pico145** inhibits TRPC1/4/5-mediated Ca^{2+} influx, blocking hypertrophic signaling.

Experimental Protocols

In Vitro: Assessment of Pico145 on Cardiomyocyte Hypertrophy

This protocol describes the use of **Pico145** to inhibit agonist-induced hypertrophy in neonatal rat ventricular myocytes (NRVMs).

Materials:

- Neonatal rat ventricular myocytes (NRVMs)
- Culture medium (e.g., DMEM supplemented with 10% FBS)
- **Pico145** (dissolved in DMSO)
- Hypertrophic agonist (e.g., Angiotensin II or Endothelin-1)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody against α -actinin
- Fluorescently labeled secondary antibody
- DAPI stain
- Fluorescence microscope

Procedure:

- Cell Culture: Plate NRVMs on collagen-coated coverslips in 24-well plates and culture until they are synchronously beating.

- Serum Starvation: To reduce basal signaling, starve the cells in serum-free medium for 24 hours prior to treatment.
- **Pico145** Pre-treatment: Pre-incubate the cells with desired concentrations of **Pico145** (e.g., 1 pM to 10 nM) or vehicle (DMSO) for 30 minutes.
- Hypertrophic Stimulation: Add the hypertrophic agonist (e.g., 1 μ M Angiotensin II) to the wells and incubate for 48 hours.
- Immunostaining:
 - Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
 - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
 - Block non-specific binding with 5% BSA for 1 hour.
 - Incubate with primary antibody against α -actinin overnight at 4°C.
 - Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
 - Counterstain with DAPI to visualize nuclei.
- Image Analysis: Acquire images using a fluorescence microscope. Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).
- Data Analysis: Compare the cell surface area of agonist-treated cells with and without **Pico145** pre-treatment. A significant reduction in cell size in the **Pico145**-treated group indicates inhibition of hypertrophy.

In Vitro: Vascular Reactivity Assessment using Wire Myography

This protocol details the use of **Pico145** to assess its effect on the contractility of isolated arterial rings.

Materials:

- Aortic rings from rats or mice
- Krebs-Henseleit solution
- Wire myograph system
- Phenylephrine (vasoconstrictor)
- **Pico145** (dissolved in DMSO)
- 95% O₂ / 5% CO₂ gas mixture

Procedure:

- Tissue Preparation: Isolate the thoracic aorta and cut into 2-3 mm rings.
- Mounting: Mount the aortic rings in a wire myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
- Equilibration and Viability Check:
 - Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g.
 - Check the viability of the rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl).
 - Assess endothelium integrity by pre-contracting with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM).
- **Pico145** Incubation: After washing out the test solutions, incubate the rings with **Pico145** (e.g., 10 pM to 100 nM) or vehicle for 30 minutes.
- Concentration-Response Curve: Generate a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 10 µM) in the presence and absence of **Pico145**.
- Data Analysis: Compare the concentration-response curves. A rightward shift in the curve and a decrease in the maximum contraction in the **Pico145**-treated group suggest an inhibitory effect on vasoconstriction.

In Vivo: Murine Model of Pressure-Overload Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)

This protocol describes the application of **Pico145** in a surgical mouse model of cardiac hypertrophy.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Anesthesia (e.g., isoflurane)
- Surgical instruments for thoracotomy
- Suture (7-0 silk)
- **Pico145** (formulated for in vivo administration)
- Echocardiography system
- Materials for tissue harvesting and analysis (e.g., RNA/protein extraction, histology)

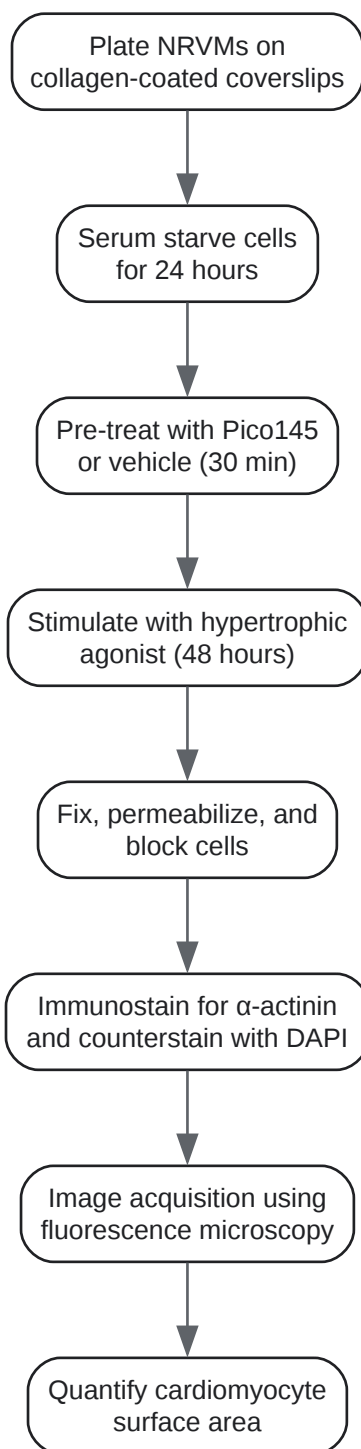
Procedure:

- **Animal Model:** Induce pressure-overload cardiac hypertrophy by performing transverse aortic constriction (TAC) surgery. A sham operation (thoracotomy without aortic constriction) should be performed on a control group.
- **Pico145 Administration:**
 - Due to its oral bioavailability, **Pico145** can be administered via oral gavage.
 - Begin treatment with **Pico145** (e.g., 1-10 mg/kg/day) or vehicle one day before or immediately after TAC surgery and continue for the duration of the study (e.g., 4 weeks).
- **Echocardiographic Assessment:** Perform echocardiography at baseline and at weekly intervals to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).

- Endpoint Analysis (after 4 weeks):
 - Euthanize the mice and harvest the hearts.
 - Measure heart weight to body weight ratio.
 - Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
 - Conduct molecular analysis (e.g., qRT-PCR or Western blot) to measure the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[\[8\]](#)[\[9\]](#)
- Data Analysis: Compare the cardiac parameters, histological findings, and molecular markers between the vehicle-treated and **Pico145**-treated TAC groups. A reduction in the heart weight to body weight ratio, cardiomyocyte size, fibrosis, and hypertrophic marker expression in the **Pico145**-treated group would indicate a protective effect against cardiac hypertrophy.

Experimental Workflows

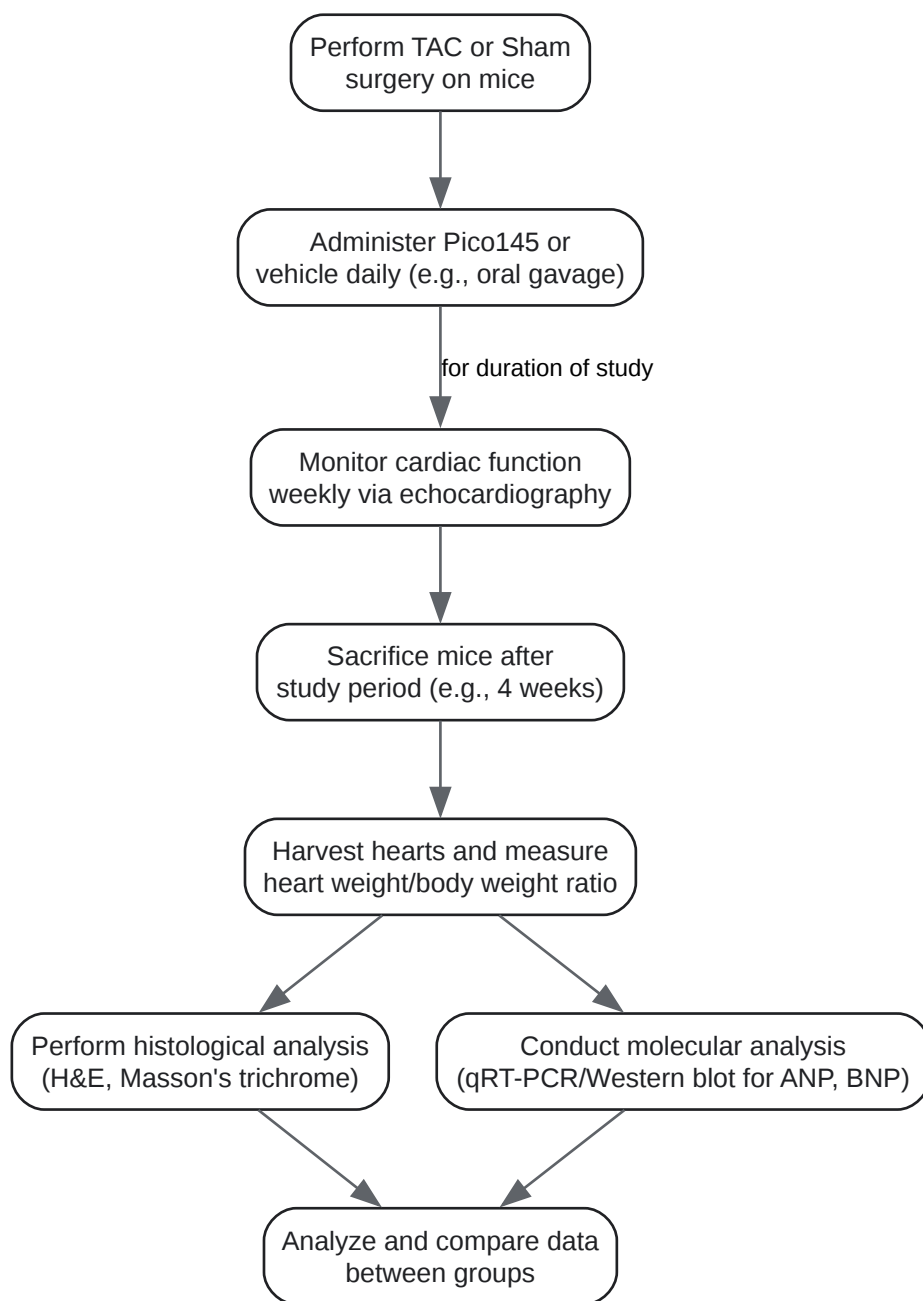
In Vitro Cardiomyocyte Hypertrophy Assay Workflow



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Caption: Workflow for assessing **Pico145**'s effect on in vitro cardiomyocyte hypertrophy.

In Vivo Transverse Aortic Constriction (TAC) Model Workflow



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